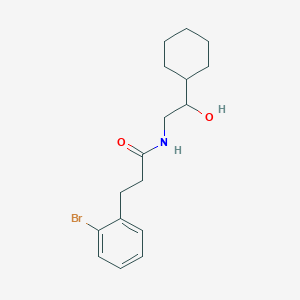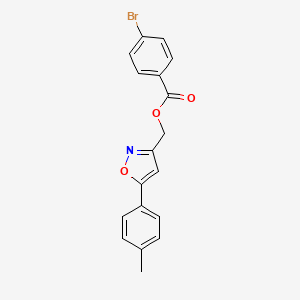![molecular formula C18H15N5OS B2495766 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034595-56-5](/img/structure/B2495766.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to our subject involves multistep synthetic routes starting from basic heterocyclic compounds. For instance, compounds with 1,2,4-triazole rings have been synthesized using condensation reactions, involving the reaction of triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The structure of such compounds is elucidated using various spectroscopic methods, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. These techniques confirm the successful synthesis and provide detailed insights into the molecular structure, including the arrangement of heterocyclic rings and the position of substituents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Scientific Research Applications
Synthesis and Insecticidal Applications
Research has demonstrated the utility of related compounds in synthesizing a variety of heterocycles, including those incorporating thiophene, which are explored for insecticidal properties. For instance, compounds have been assessed for their effectiveness against pests like the cotton leafworm, Spodoptera littoralis, showcasing the potential of these chemicals in agricultural pest control (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of thiophene and pyridine derivatives. Novel sulphonamide derivatives have been synthesized, displaying good antimicrobial activity. Additionally, computational and theoretical calculations have supported the anticipation of new compounds with potential biological applications (Fahim & Ismael, 2019). Another study highlighted the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, some of which showed promising inhibitory effects on different cancer cell lines, underscoring their potential in cancer therapy (Albratty et al., 2017).
Structural Elucidation and Biological Screening
Research into the structural elucidation of N-aryl-acetamide derivatives has provided insights into their potential antibacterial, antifungal, and antituberculosis activities. This research underscores the significance of structural analysis in understanding the biological activities of these compounds (MahyavanshiJyotindra et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(11-23-16-6-2-1-5-15(16)21-22-23)20-10-13-4-3-8-19-18(13)14-7-9-25-12-14/h1-9,12H,10-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGZYPGCGJBXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)
![4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2495696.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)
